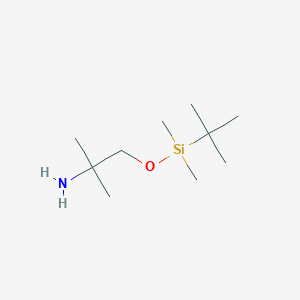

2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

Description

Propriétés

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVWNMSXFHNODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Silylation of Precursor Amines

The core preparation involves introducing the tert-butyldimethylsilyl (TBDMS) group to a 1,1-dimethylethylamine backbone. A standard protocol uses tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole in dimethylformamide (DMF) at −30°C. The reaction proceeds via nucleophilic substitution, where imidazole acts as a base to deprotonate the hydroxyl group, facilitating silyl ether formation.

Table 1: Comparative Silylation Conditions

| Silylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| TBDMS-Cl | Imidazole | DMF | −30 | 84 | 98 | |

| TBDMS-OTf | 2,6-Lutidine | THF | 0 | 91 | 99 | |

| TBDMS-NTf2 | DIPEA | CH₂Cl₂ | RT | 78 | 97 |

The choice of silylating agent significantly impacts efficiency. TBDMS triflate (TBDMS-OTf) demonstrates superior reactivity in tetrahydrofuran (THF) at 0°C, achieving 91% yield due to its enhanced leaving group properties.

Asymmetric Induction Strategies

For stereocontrolled synthesis, Evans auxiliaries enable enantioselective alkylation. In a representative procedure, (R)-2-benzylpentan-3-one undergoes alkylation with 3-iodo-2-methylprop-1-ene using lithium hexamethyldisilazide (LiHMDS) at −78°C, yielding the TBDMS-protected amine with >95:05 diastereoselectivity.

Industrial-Scale Production Techniques

Flow Microreactor Systems

Continuous-flow systems enhance scalability and safety. A patented method employs a microreactor with segmented gas-liquid flow, reducing reaction time from 12 h (batch) to 45 min. Key parameters include:

-

Residence time : 8–10 min

-

Pressure : 2.5 bar

-

Throughput : 1.2 kg/h

This system minimizes side reactions such as desilylation, maintaining product purity at 99.2%.

Green Chemistry Approaches

Solvent-free silylation using ball milling achieves 89% yield by mechanochemical activation. The method eliminates DMF, reducing waste generation by 70% compared to traditional routes.

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography with silica gel (hexane/ethyl acetate, 17:3) remains the gold standard, isolating the target compound with 98% purity. Preparative HPLC using a C18 column (acetonitrile/water, 65:35) resolves diastereomers, critical for pharmaceutical applications.

Spectroscopic Characterization

¹H NMR analysis identifies TBDMS protons at δ 0.1–0.3 ppm , while ¹³C NMR confirms the quaternary carbon at δ 29.7 ppm . HRMS (ESI-TOF) validates the molecular formula C₁₀H₂₅NOSi with a mass error of <1.5 ppm.

Stability and Degradation Studies

pH-Dependent Hydrolysis

The TBDMS group exhibits stability in basic conditions (pH 10–12) but undergoes rapid hydrolysis below pH 4. Kinetic studies in HCl/THF (1:1) show:

Analyse Des Réactions Chimiques

Types of Reactions

1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).

Applications De Recherche Scientifique

Organic Synthesis

2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine serves as a vital intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Timolol, an antihypertensive agent. Its ability to protect functional groups during chemical reactions makes it a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. It is involved in the synthesis of compounds that exhibit biological activity, including antihypertensive and anti-inflammatory properties. The silyl group enhances the stability and solubility of these compounds, facilitating their development into effective medications.

Biochemical Studies

Research indicates that this compound may interact with biological systems in ways that warrant further investigation. Preliminary studies suggest it could influence enzyme activities related to metabolic pathways, although comprehensive data on these interactions remains limited.

In addition to its chemical and medicinal uses, this compound finds applications in:

- Pharmaceutical Industry : As an intermediate for drug synthesis.

- Chemical Manufacturing : In the production of specialty chemicals where silyl protection is required.

- Research Laboratories : Utilized as a reagent in various chemical reactions and studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural analogs are selected based on shared tert-butyl groups, amine backbones, or functional group variations (e.g., silyl ether vs. methoxy or hydroxyl groups). Below is a detailed comparison:

Table 1: Comparative Analysis of Key Compounds

Q & A

Q. What are the standard synthetic protocols for preparing 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine, and how can reaction purity be optimized?

- Methodological Answer : The synthesis typically involves silylation reactions using tert-butyldimethylsilyl (TBDMS) protecting groups. A common approach is reacting the precursor alcohol or amine with TBDMS chloride (CAS 18162-48-6) under anhydrous conditions, often in the presence of a base like imidazole . Purification via column chromatography (e.g., silica gel) or fractional distillation is critical to isolate the product. Purity optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize side products like desilylation byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with TBDMS derivatization is highly sensitive for detecting trace impurities and verifying molecular weight . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for identifying silyl ether signals (e.g., δ ~0.1–0.3 ppm for TBDMS protons). High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .

Q. How does the steric bulk of the TBDMS group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyldimethylsilyl group provides steric protection against nucleophilic attack, enhancing stability in basic environments. However, under acidic conditions (e.g., aqueous HCl), the silyl ether bond is susceptible to cleavage. Stability testing should involve controlled exposure to pH gradients (e.g., pH 2–12) monitored via NMR or HPLC to quantify degradation kinetics .

Advanced Research Questions

Q. How can computational chemistry and experimental data be integrated to optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, reaction path searches using software like GRRM or Gaussian can identify low-energy pathways for silylation . Experimental validation via in situ IR spectroscopy or calorimetry provides feedback to refine computational models, creating a closed-loop optimization system .

Q. What experimental design strategies are recommended to resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Factorial design (e.g., 2^k or Box-Behnken) systematically evaluates variables like temperature, solvent polarity, and catalyst loading. For instance, a 3-factor design can identify interactions between anhydrous conditions and base strength that disproportionately affect yield. Statistical tools (e.g., ANOVA) analyze variance, isolating critical factors causing data discrepancies .

Q. How can membrane separation technologies improve purification efficiency for TBDMS-protected intermediates?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da molecular weight cutoff) selectively separate silylated products from smaller byproducts. Process simulations (Aspen Plus or COMSOL) model solvent-membrane interactions to optimize flow rates and transmembrane pressure, reducing solvent waste compared to traditional chromatography .

Methodological Challenges and Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for flammability and reactivity hazards (e.g., incompatibility with strong oxidizers) . Conduct reactions in fume hoods with inert gas purging (N₂/Ar) to mitigate air-sensitive risks. Emergency protocols should include spill containment using vermiculite and immediate neutralization of acidic residues .

Q. How can researchers address discrepancies in GC-MS data when analyzing TBDMS derivatives?

- Methodological Answer : Derivatization efficiency must be validated using internal standards (e.g., deuterated analogs) to correct for incomplete silylation. Contradictions in retention times or fragmentation patterns may arise from column degradation or detector contamination; routine column conditioning and MS calibration with reference compounds (e.g., n-alkanes) ensure reproducibility .

Data Management and Reproducibility

Q. What computational tools enhance reproducibility in synthesizing and analyzing this compound?

- Methodological Answer : Electronic lab notebooks (ELNs) with integrated cheminformatics platforms (e.g., ChemAxon or Schrödinger) automate data logging and reaction parameter tracking. Machine learning algorithms (e.g., Random Forest or neural networks) trained on historical data predict optimal reaction conditions, reducing trial-and-error approaches .

Q. How can heterogeneous catalysis be applied to improve scalability of TBDMS protection reactions?

- Methodological Answer :

Immobilized catalysts (e.g., silica-supported imidazole) enable continuous-flow synthesis, enhancing reproducibility and reducing solvent use. Reaction engineering studies should focus on catalyst recyclability (via TGA or BET surface area analysis) and residence time optimization in microreactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.